![molecular formula C15H10BrN3O B13706488 5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD33022707” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022707” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods: Industrial production of “MFCD33022707” is designed for large-scale manufacturing. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD33022707” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022707” include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of “MFCD33022707” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
“MFCD33022707” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in biochemical assays and as a probe for studying molecular interactions. In medicine, “MFCD33022707” is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of “MFCD33022707” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
“MFCD33022707” can be compared with other similar compounds based on its structure, reactivity, and applications. Similar compounds include those with triazolo ring structures or methanesulfonate derivatives. What sets “MFCD33022707” apart is its unique combination of properties, such as its stability, solubility, and reactivity, which make it particularly valuable for specific applications .
Conclusion
“MFCD33022707” is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C15H10BrN3O |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
5-bromo-4-(3-pyridin-3-ylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H10BrN3O/c16-15-14(18-13(9-20)19-15)11-4-1-3-10(7-11)12-5-2-6-17-8-12/h1-9H,(H,18,19) |
InChI-Schlüssel |
XZRVLJDFGHZLRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(NC(=N2)C=O)Br)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



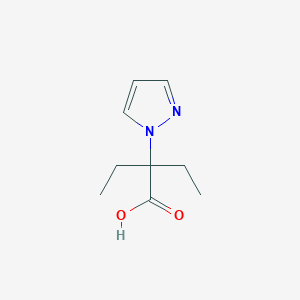
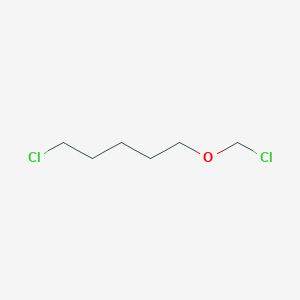
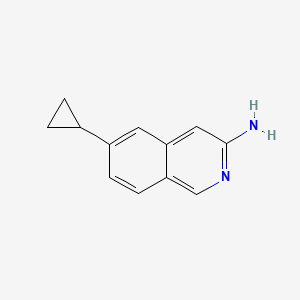


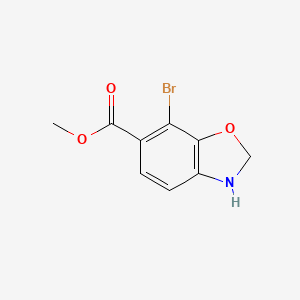
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
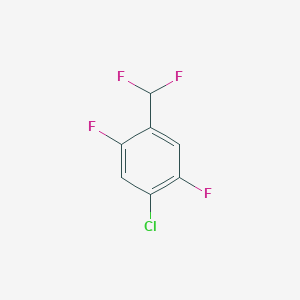
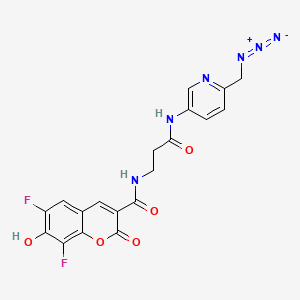


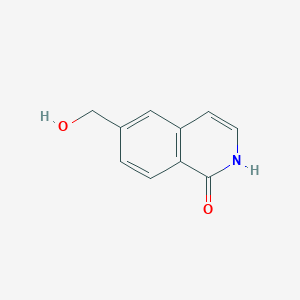
![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
